molecular formula C17H15FN4OS B2762694 2-(4-fluorophenyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108310-98-9

2-(4-fluorophenyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2762694
CAS RN: 2108310-98-9
M. Wt: 342.39
InChI Key: LTBGXCRLOHMQJD-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C17H15FN4OS and its molecular weight is 342.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The compound 2-(4-fluorophenyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is part of a broader class of chemicals with varied biological activities. One study describes the synthesis of 4H-thieno[3,4-c]pyrazole derivatives, noting that the 4-fluorophenyl derivative displayed significant analgesic, anti-inflammatory, and antipyretic activities in animal models. It also showed platelet antiaggregating activity in vitro comparable to acetylsalicylic acid (Menozzi et al., 1992).

Antimicrobial Activity

Another study on similar compounds reported the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and pyrazole derivatives, which were screened for in vitro antimicrobial activity. Some of these compounds showed excellent antimicrobial activity compared to other derivatives (Puthran et al., 2019).

Anti-Cancer Properties

Compounds related to 2-(4-fluorophenyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one have been studied for their potential anti-cancer properties. For instance, novel fluoro substituted benzo[b]pyran compounds were tested against human cancer cell lines (lung, breast, and CNS cancer), showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Synthesis and Spectroscopic Studies

Synthesis and spectroscopic studies of pyrazole derivatives are an important area of research. A study reported the synthesis of two pyrazole derivatives and their characterization by NMR, FT-Raman, FT-IR, and elemental analysis. Computational techniques were used to obtain information about the reactive properties of these compounds, including their potential as pharmaceutical agents (Thomas et al., 2018).

Synthesis of Pyrazole-Based Compounds

The synthesis of novel pyrazole-based compounds for various applications is a key area of research. For example, a study explored the facile synthesis of fluorine-containing pyrazole-based thiazole derivatives and evaluated their antimicrobial activity. These compounds demonstrated potent inhibitory action against various test organisms (Desai et al., 2012).

Development of Medicinally Important Pyrazoles

Another area of research is the development of medicinally important pyrazoles. A study focused on the synthesis, antioxidant, anti-breast cancer, and anti-inflammatory properties of new pyrazole carbaldehyde derivatives. Molecular docking studies were conducted to examine the interaction of these compounds with enzymes responsible for inflammation and breast cancer (Thangarasu et al., 2019).

properties

IUPAC Name

2-(4-fluorophenyl)-7-(thiophen-2-ylmethylamino)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c18-12-5-3-11(4-6-12)14-8-15-17(23)20-10-16(22(15)21-14)19-9-13-2-1-7-24-13/h1-8,16,19H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBGXCRLOHMQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N1)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

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